An In-depth Technical Guide to Fmoc-Glu(Edans)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Glu(Edans)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-Glu(Edans)-OH is a specialized amino acid derivative crucial for the synthesis of internally quenched fluorogenic peptide substrates. These substrates are instrumental in the study of enzyme kinetics, particularly for proteases, through a mechanism known as Fluorescence Resonance Energy Transfer (FRET). This guide provides a comprehensive overview of the chemical, physical, and fluorescent properties of Fmoc-Glu(Edans)-OH, along with detailed protocols for its application in peptide synthesis and enzymatic assays.
The core structure of this reagent features a glutamic acid backbone where the side-chain carboxyl group is modified with the fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] In a typical FRET application, a peptide is synthesized containing both the Edans fluorophore and a suitable quencher molecule, such as Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[2][3] The close proximity of the Edans donor and the Dabcyl quencher within the intact peptide results in the quenching of Edans' fluorescence.[3] Upon enzymatic cleavage of the peptide substrate, the donor and quencher are separated, leading to a measurable increase in fluorescence, which allows for the continuous monitoring of enzyme activity.[4][5]
Properties of Fmoc-Glu(Edans)-OH
The successful design and implementation of FRET-based assays using Fmoc-Glu(Edans)-OH rely on a thorough understanding of its fundamental properties. The following tables summarize the key chemical, physical, and fluorescent characteristics of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 193475-66-0 | [6][7][8] |
| Molecular Formula | C₃₂H₃₁N₃O₈S | [6][7] |
| Molecular Weight | 617.67 g/mol | [7] |
| Appearance | Off-white to slight grey solid powder | [7] |
| Purity | ≥95.0% (HPLC) | [7] |
| Solubility | Soluble in DMF | [9] |
| Storage | 15-25°C; some sources recommend freezing (<-15°C) and protection from light. |
Fluorescent Properties
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~336 nm | [4] |
| Emission Wavelength (λem) | ~490-495 nm | [4][5] |
| Extinction Coefficient (ε) | 5,400 M⁻¹cm⁻¹ at 336 nm | [10] |
| Quantum Yield (ΦF) | 0.13 | [10] |
| Recommended Quencher | Dabcyl | [2][3][6] |
Experimental Protocols
I. Synthesis of an Internally Quenched Fluorogenic Peptide Substrate
This protocol outlines the manual solid-phase synthesis of a peptide containing an Edans/Dabcyl FRET pair using Fmoc-Glu(Edans)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Glu(Edans)-OH and an Fmoc-amino acid with a side chain suitable for Dabcyl attachment, e.g., Fmoc-Lys(Mtt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dabcyl-succinimidyl ester (Dabcyl-OSu)
-
Trifluoroacetic acid (TFA)
-
Reagent cocktail for cleavage (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[11][12]
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling cycle, dissolve the Fmoc-amino acid, PyBOP, and DIPEA in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours. Monitor the coupling using a ninhydrin test.[12][13]
-
Incorporation of Fmoc-Glu(Edans)-OH: For the coupling of Fmoc-Glu(Edans)-OH, use PyBOP/DIPEA activation. An extended coupling time of up to 3 hours may be beneficial for this modified amino acid.[10] Avoid using highly reactive coupling reagents like PyBrOP, as they can cause unwanted side reactions.
-
Incorporation of the Quencher:
-
Incorporate an amino acid with an orthogonal protecting group (e.g., Fmoc-Lys(Mtt)-OH) at the desired position for Dabcyl attachment.
-
After completing the peptide chain, selectively deprotect the Mtt group using a mild acid solution (e.g., 1% TFA in DCM).
-
Couple Dabcyl-OSu to the deprotected side-chain amine in the presence of DIPEA in DMF.[14]
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[11]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[15] Purify the peptide using reverse-phase HPLC. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[15]
II. FRET-Based Protease Assay
This protocol describes a general method for monitoring protease activity using the synthesized Edans/Dabcyl-labeled peptide substrate.
Materials:
-
Purified Edans/Dabcyl-labeled peptide substrate
-
Purified protease of interest
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~335 nm and emission detection at ~495 nm.[5]
Methodology:
-
Reagent Preparation: Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer. Prepare a stock solution of the protease in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the peptide substrate solution to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the protease solution to the wells. Include control wells with substrate but no enzyme (negative control) and wells with a pre-cleaved substrate if available (positive control).
-
Fluorescence Monitoring: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~335 nm) and emission (~495 nm) wavelengths.[5]
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., every 2 minutes for 1 hour).[5]
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. This rate is proportional to the enzyme activity.
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Principle of a FRET-based protease assay.
References
- 1. A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 5. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. ≥95.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. FMOC-Glu(EDANS)-OH *CAS 193475-66-0* | AAT Bioquest [aatbio.com]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide Labeling [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
